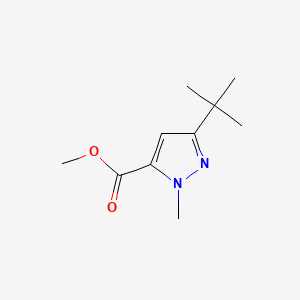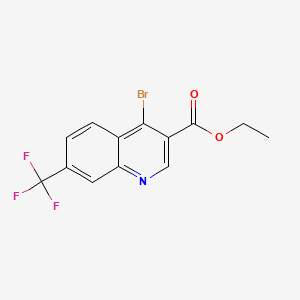
2-氯-1-(4-氯吡啶-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine and is used as a building block in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .
科学研究应用
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone typically involves the chlorination of 1-(4-chloropyridin-2-yl)ethanone. One common method is the reaction of 1-(4-chloropyridin-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H6ClNO+SOCl2→C7H5Cl2NO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .
化学反应分析
Types of Reactions
2-Chloro-1-(4-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
作用机制
The mechanism of action of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the carbonyl group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
相似化合物的比较
2-Chloro-1-(4-chloropyridin-2-yl)ethanone can be compared with other chlorinated pyridine derivatives, such as:
4-Acetyl-2-chloropyridine: Similar in structure but with an acetyl group instead of a chloro group.
2-Chloropyridine: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dichloropyridine: Contains two chlorine atoms on the pyridine ring, affecting its reactivity and applications.
The uniqueness of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone lies in its specific substitution pattern, which provides distinct reactivity and versatility in chemical synthesis .
属性
IUPAC Name |
2-chloro-1-(4-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRGSAICBYKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)


![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
